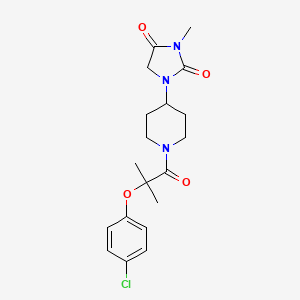
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H24ClN3O4 and its molecular weight is 393.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a complex organic compound with significant potential in pharmacological applications, particularly in the treatment of inflammatory diseases. Its unique structural features provide a basis for its biological activity, which has been the subject of various studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24ClN3O4, with a molecular weight of 393.9 g/mol. The compound contains a piperidine ring, an imidazolidine-2,4-dione moiety, and a chlorophenoxy group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄ClN₃O₄ |
| Molecular Weight | 393.9 g/mol |
| CAS Number | 2176201-99-1 |
Anti-inflammatory Properties
Preliminary evaluations indicate that this compound exhibits significant anti-inflammatory properties . It has been shown to inhibit pyroptosis—a form of programmed cell death—by reducing the release of interleukin-1 beta in cellular models. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.
Structure-Activity Relationship (SAR)
The structure of the compound allows for various modifications that can significantly affect its biological activity. Initial findings suggest that specific functional groups within the molecule interact with biological targets involved in inflammatory responses. Understanding these interactions through SAR studies is crucial for optimizing the compound's efficacy.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, likely including enzymes or receptors associated with inflammatory pathways. The binding affinity and specificity of these interactions are essential for determining the therapeutic potential of the compound .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively reduce markers of inflammation in cultured cells. For instance, assays measuring cytokine release showed a marked decrease in interleukin levels upon treatment with this compound compared to controls.
Comparative Analysis
In comparative studies with similar compounds, this compound exhibited superior anti-inflammatory effects compared to other derivatives lacking the chlorophenoxy group. This highlights the importance of specific structural components in mediating biological activity .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Optimized Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Evaluating the compound's efficacy and safety in animal models to assess its therapeutic potential.
- Mechanistic Insights : Detailed studies on how structural modifications influence biological interactions and activity.
Eigenschaften
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,27-15-6-4-13(20)5-7-15)17(25)22-10-8-14(9-11-22)23-12-16(24)21(3)18(23)26/h4-7,14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIJKANWTKVLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














